molecular formula C13H18N2O4S B5684957 5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid

5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid

Cat. No.: B5684957
M. Wt: 298.36 g/mol
InChI Key: VCNWQHCSJNKBAO-UHFFFAOYSA-N
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Description

5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid is a synthetic small molecule characterized by a 5-oxopentanoic acid backbone conjugated to a substituted thiophene ring. The thiophene moiety is functionalized with a carbamoyl group at position 3, an ethyl group at position 4, and a methyl group at position 5, creating a sterically and electronically unique pharmacophore.

Properties

IUPAC Name

5-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-8-7(2)20-13(11(8)12(14)19)15-9(16)5-4-6-10(17)18/h3-6H2,1-2H3,(H2,14,19)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNWQHCSJNKBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carbamoyl, ethyl, and methyl groups through a series of substitution reactions. The final step often involves the formation of the oxopentanoic acid moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce amines.

Scientific Research Applications

5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Key Observations :

  • Alkyl substituents (ethyl, methyl) on the thiophene ring may enhance lipophilicity compared to analogs with polar or bulky groups (e.g., cyclohexyl ), influencing bioavailability.

Enzyme Binding and Inhibition

  • Glutaminase Domain Interaction: Analogous 5-oxopentanoic acid derivatives, such as 5-(hydroxyamino)-5-oxopentanoic acid, act as competitive inhibitors of glucosamine 6-phosphate synthase’s glutaminase domain (PDB: 1XFF) with binding free energies (ΔG) ranging from -7.2 to -9.8 kcal/mol .
  • Cytotoxicity : Sulfonamide-based analogs (e.g., compound 5e in ) exhibit moderate cytotoxicity (IC₅₀: 25–50 µM) in cancer cell lines, while iodinated derivatives (e.g., 5a–c ) show higher potency (IC₅₀: 5–15 µM). The target compound’s thiophene substituents may balance potency and selectivity, though empirical data are needed.

Metabolic Stability

  • Oxidation Susceptibility: Derivatives like 5-[(2-carboxyethyl)amino]-5-oxopentanoic acid undergo oxidation at low signal intensities , suggesting that the target compound’s ethyl/methyl groups could confer greater stability compared to unsubstituted analogs.

Biological Activity

5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 284.34 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the thiophene group may enhance binding affinity to biological targets, influencing various signaling pathways.

Anticancer Activity

Research indicates that derivatives of 5-oxopentanoic acids exhibit cytotoxic effects on cancer cell lines. Studies have shown that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in various cancer types, including breast and colon cancer .

Anti-inflammatory Effects

In vitro studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. The structural features of the compound may allow it to interfere with signaling cascades involved in inflammation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as proteases and kinases, which are crucial in various biological processes. For instance, derivatives have shown promise as inhibitors of the CCK-A receptor, impacting gastrointestinal functions and potentially providing therapeutic avenues for related disorders .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of 5-oxopentanoic acid derivatives, including our compound of interest. Results demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic applications.

Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory potential revealed that treatment with the compound resulted in a marked reduction in TNF-alpha levels in LPS-stimulated macrophages. This suggests a possible mechanism through which the compound exerts its anti-inflammatory effects.

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces TNF-alpha production
Enzyme inhibitionInhibits CCK-A receptor

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